(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H14BrN3O4 and its molecular weight is 428.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Compound Synthesis
A study demonstrated the synthesis of a novel heterocyclic compound involving the reaction of 5-diethylamino-2-nitrosophenol with R-CH(2)Br, leading to benzoxazoles with high yield and good functional group tolerance. This showcases the potential of such compounds in synthesizing new heterocyclic structures, which are crucial in pharmaceutical and material science applications (Yao & Huang, 2010).
2. Optical and Charge Transport Properties
Research on chalcone derivatives, including similar compounds, revealed their promising linear optical, second, and third-order nonlinear optical (NLO) properties, which are valuable in semiconductor devices. These compounds demonstrate considerable intra- and inter-molecular charge transport, positioning them as potential materials for use in optoelectronics (Shkir et al., 2019).
3. Molecular Structure and Binding Properties
A study on analogs of a compound's active metabolite highlighted their planar conformation, which may contribute to binding the ATP-binding pocket of the epidermal growth factor receptor (EGFR). This suggests potential applications in designing inhibitors targeting specific protein interactions (Ghosh, Zheng, & Uckun, 1999).
4. Synthesis of Pharmaceutical Compounds
Research has demonstrated the synthesis of chloramphenicol via intermediates involving similar structural components. This highlights the compound's role in the synthesis of clinically significant pharmaceuticals (Hazra, Pore, & Maybhate, 1997).
5. Anticonvulsant Properties
X-ray crystallography and theoretical studies on an anticonvulsant enaminone similar to the given compound indicate its potential in the design of new anticonvulsant agents. The specific structure and conformation of these compounds play a crucial role in their biological activity (Edafiogho et al., 2003).
6. Antipathogenic Activity
New thiourea derivatives, similar in structure to the given compound, have been synthesized and shown to have significant anti-pathogenic activity, especially against strains known for biofilm growth. This opens possibilities for their application in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c1-2-9-27-18-8-7-15(20)11-13(18)10-14(12-21)19(24)22-16-5-3-4-6-17(16)23(25)26/h2-8,10-11H,1,9H2,(H,22,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOESSSFZHPMC-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.